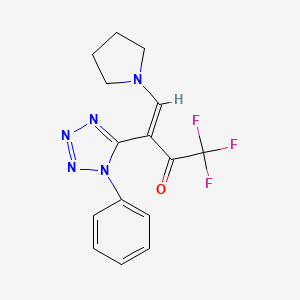
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a phenyl-substituted tetrazole ring, and a tetrahydropyrrole moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one involves multiple steps, typically starting with the preparation of the tetrazole ring and the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Addition: Addition reactions can occur at the double bond present in the compound, using reagents like halogens or hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one can be compared with other similar compounds, such as:
- 4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
- 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C15H14F3N5O |
|---|---|
Peso molecular |
337.30 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)13(24)12(10-22-8-4-5-9-22)14-19-20-21-23(14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10- |
Clave InChI |
UIGZJKRATKVCJU-BENRWUELSA-N |
SMILES isomérico |
C1CCN(C1)/C=C(\C2=NN=NN2C3=CC=CC=C3)/C(=O)C(F)(F)F |
SMILES canónico |
C1CCN(C1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


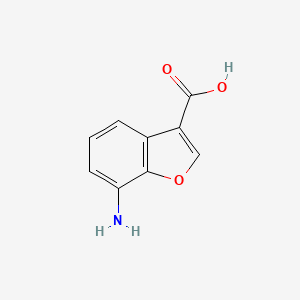

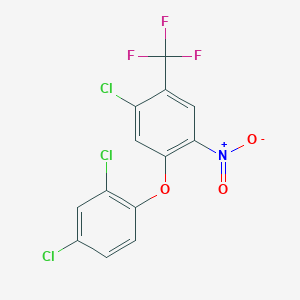
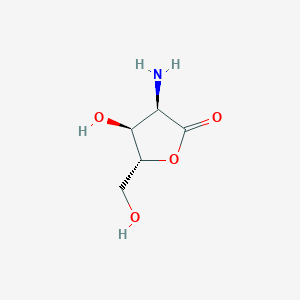
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)



![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
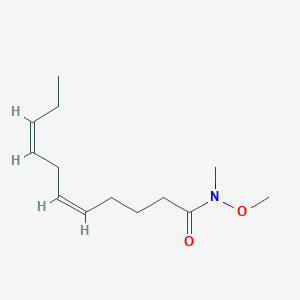

![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
